N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is a benzothiazole-derived acetamide compound characterized by:
- Benzothiazole core: Substituted with methyl groups at positions 4 and 6, enhancing steric bulk and electron-donating effects.
- Acetamide linkage: Attached to a 4-methylbenzenesulfonyl (tosyl) group, introducing strong electron-withdrawing sulfonyl functionality.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11-4-6-14(7-5-11)25(22,23)10-16(21)19-18-20-17-13(3)8-12(2)9-15(17)24-18/h4-9H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHRMIOPBWEPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=C(C=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups at positions 4 and 6 can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Sulfonylation: The sulfonyl group can be introduced by reacting the benzothiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Compounds with a benzothiazole scaffold, including N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide, have shown significant anticancer properties. Research indicates that such compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, derivatives of benzothiazole have been documented to exhibit cytotoxic effects against colon and ovarian cancer cells by destabilizing the thymidylate synthase homodimer, which is crucial for DNA synthesis in rapidly dividing cells .
Antibacterial and Antifungal Properties
The compound's structure suggests potential antibacterial and antifungal activities. Benzothiazole derivatives have been reported to possess antimicrobial properties due to their ability to disrupt cellular processes in bacteria and fungi . In particular, studies have highlighted the effectiveness of these compounds against resistant strains of pathogenic bacteria.
Anthelmintic Properties
Research has also indicated that benzothiazole derivatives can act as anthelmintics. These compounds interfere with the metabolic processes of parasitic worms, making them candidates for developing new treatments against helminth infections .
Coordination Chemistry
Ligand Applications
this compound can function as a ligand due to its nitrogen and sulfur atoms capable of coordinating with metal centers. Such ligands are valuable in creating metal complexes that can exhibit enhanced stability and reactivity. Research has shown that these complexes can be utilized in catalysis and as sensors for detecting metal ions .
Material Science
Polymer Additives
The compound's unique chemical structure allows it to be used as an additive in polymers to enhance thermal stability and mechanical properties. Studies have demonstrated that incorporating benzothiazole derivatives into polymer matrices can improve resistance to degradation under thermal stress .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Aiello et al. (2008) | Anticancer Activity | Identified cytotoxic effects on cancer cell lines; effective against multiple types of cancer cells. |
| Cho et al. (2008) | Antimicrobial Properties | Demonstrated significant antibacterial activity against resistant strains; potential for new antibiotic development. |
| Wu et al. (2010) | Coordination Chemistry | Explored the use of benzothiazole derivatives as ligands; successful formation of stable metal complexes with catalytic properties. |
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating their activity.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Structural Modifications in Benzothiazole Derivatives
Key analogs from the European Patent (EP 3 348 550A1) include:
| Compound Name | Benzothiazole Substituent | Acetamide Substituent | Notable Features |
|---|---|---|---|
| Target Compound | 4,6-dimethyl | 4-methylbenzenesulfonyl | Electron-donating methyl groups; polar sulfonyl |
| N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide | 6-trifluoromethyl | Phenyl | Strong electron-withdrawing CF₃; non-polar aryl |
| N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide | 6-trifluoromethyl | 3-methoxyphenyl | Methoxy enhances solubility; para-substitution |
| N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide | 6-trifluoromethyl | 3,4,5-trimethoxyphenyl | Multiple methoxy groups; high polarity |
Key Observations :
Heterocyclic Acetamide Derivatives in Antimicrobial Context
Compounds from AIP Conference Proceedings (e.g., 2-((4-(4-chlorofuran-2-yl)thiazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide) feature:
Comparison with Target Compound :
- The benzothiazole core in the target compound may offer distinct binding modes compared to pyrimidine-based analogs, which are often utilized in kinase inhibition .
- Sulfonyl vs. chlorofuran : The tosyl group’s polarity contrasts with chlorofuran’s electronegativity, suggesting divergent solubility and target selectivity.
Implications of Structural Differences
- Bioavailability : The tosyl group may improve aqueous solubility compared to methoxy or trifluoromethyl analogs, though steric hindrance from 4,6-dimethyl could limit membrane permeability.
- Target Engagement : Sulfonyl groups often interact with serine residues in enzymes (e.g., proteases), whereas trifluoromethyl or methoxy groups may favor hydrophobic pockets .
Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is a compound of interest due to its potential pharmacological applications. The benzothiazole moiety is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds containing benzothiazole structures can inhibit various enzymes and pathways critical for cell survival and proliferation.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer cell metabolism and proliferation.
- Antimicrobial Activity : Studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial and antifungal activities by disrupting cellular integrity.
Biological Activity Data
A summary of biological activities associated with similar benzothiazole compounds is presented in Table 1.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results indicated that the compound exhibited notable cytotoxicity with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Antibacterial Properties
In vitro assays demonstrated that the compound had significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of the bacterial cell membrane integrity, leading to cell lysis.
Case Study 3: Anti-inflammatory Effects
Research highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests potential as an anti-inflammatory agent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzothiazole Moiety : This can be achieved through a condensation reaction involving appropriate precursors.
- Sulfonamide Formation : Reaction with sulfonyl chlorides leads to the formation of sulfonamide derivatives.
- Final Acetamide Formation : The final acetamide structure is obtained through acylation reactions.
Q & A
Q. How can researchers optimize the synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide to improve yield and purity?
Methodological Answer: Synthesis optimization involves refluxing intermediates like sulfonamide derivatives with acetic anhydride, followed by slow crystallization in ethanol, as demonstrated in analogous acetamide syntheses . Key steps include controlling reaction time (e.g., 30 minutes reflux) and purification via column chromatography or recrystallization. Monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates via / NMR ensures purity. Adjusting stoichiometry (e.g., 1:1 molar ratio of sulfonamide to acylating agent) and solvent polarity can enhance yields beyond 75% .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer: Multinuclear NMR (, , ) is essential for assigning protons and carbons, particularly distinguishing sulfonyl and acetamide groups. For example, NMR detects hydrogen-bonding interactions via coupling (~89.5 Hz) . IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm, S=O at ~1150 cm). X-ray crystallography resolves conformational details, such as torsion angles between the benzothiazole and sulfonyl groups, using SHELXTL-NT for refinement .
Q. How can hydrogen-bonding interactions in this compound be experimentally validated?
Methodological Answer: Variable-temperature NMR reveals intramolecular hydrogen bonds (e.g., N–H⋯O=S) by observing reduced chemical shift changes with temperature . X-ray crystallography quantifies bond lengths (e.g., C–H⋯O interactions at ~2.5–3.0 Å) and angles, while density functional theory (DFT) at B3LYP/6-311++G(d,p) calculates stabilization energies. Natural Bond Orbital (NBO) analysis further characterizes electron donation between bonding and antibonding orbitals .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical bond parameters in this compound?
Methodological Answer: Discrepancies in bond lengths (e.g., C–N vs. C–S) arise from crystal packing effects or solvent interactions. DFT geometry optimizations (B3LYP/6-311++G(d,p)) with implicit solvation models (e.g., PCM) improve agreement with experimental X-ray data. Scaling vibrational frequencies (factor: 0.9614) aligns computed IR spectra with observed peaks . For torsional angles, molecular dynamics (MD) simulations at 298 K simulate thermal motion, reconciling static X-ray vs. dynamic solution-state NMR data .
Q. What strategies are effective in resolving ambiguities in crystal structure refinement for this compound?
Methodological Answer: SHELXL refinement incorporates anisotropic displacement parameters (ADPs) for non-H atoms and restraints for disordered groups . For ambiguous electron density (e.g., overlapping sulfonyl/acetamide moieties), dual-space recycling in SHELXD improves phase determination. Twinning detection (via BASF parameter) and HKLF 5 formatting in SHELX handle pseudo-merohedral twinning . High-resolution data (d < 0.8 Å) and Hirshfeld surface analysis further validate intermolecular interactions .
Q. How do substituents on the benzothiazole ring influence regioselectivity in derivatization reactions?
Methodological Answer: Electron-withdrawing groups (e.g., NO) at the 4/6-positions of benzothiazole direct electrophilic substitution to the 2-position via resonance stabilization. For example, nitration or halogenation under acidic conditions (HSO/HNO) favors 2-substitution, confirmed by NMR shifts at C6 (~δ 120–130 ppm) . Steric effects from 4,6-dimethyl groups hinder meta-substitution, as shown by competitive reaction kinetics monitored via HPLC .
Data Contradiction Analysis
Q. How to address conflicting NMR and X-ray data regarding molecular conformation?
Methodological Answer: Solution-state NMR may indicate dynamic equilibria (e.g., rotational isomerism), while X-ray captures a static conformation. Variable-temperature NMR (e.g., 298–400 K) identifies coalescence temperatures for interconverting states. Overlay DFT-optimized geometries (gas phase) with X-ray structures to identify packing-induced distortions. For example, nitro group torsion angles in X-ray (e.g., −16.7°) may deviate from DFT predictions due to crystal forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
